molecular formula C11H15ClO B14140227 7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 89249-46-7

7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B14140227
CAS No.: 89249-46-7
M. Wt: 198.69 g/mol
InChI Key: SKLCIKUEGZMRDP-UHFFFAOYSA-N
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Description

7-tert-Butoxy-1-chlorobicyclo[221]hepta-2,5-diene is a bicyclic compound with a tert-butoxy group and a chlorine atom attached to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with tert-butyl alcohol and a chlorinating agent. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: Bicyclo[2.2.1]hepta-2,5-diene, tert-butyl alcohol, and a chlorinating agent (e.g., thionyl chloride).

    Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) with a suitable catalyst (e.g., Lewis acid) at a controlled temperature.

    Product Isolation: The product is isolated through standard purification techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the chlorination reaction, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a ketone or alcohol.

Scientific Research Applications

7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene involves its reactivity towards various chemical reagents. The tert-butoxy group and the chlorine atom play crucial roles in its chemical behavior. For example, in ROMP, the compound undergoes ring-opening to form a reactive intermediate that propagates the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of both a tert-butoxy group and a chlorine atom, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in research and industrial applications.

Properties

CAS No.

89249-46-7

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-chloro-7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C11H15ClO/c1-10(2,3)13-9-8-4-6-11(9,12)7-5-8/h4-9H,1-3H3

InChI Key

SKLCIKUEGZMRDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1C2C=CC1(C=C2)Cl

Origin of Product

United States

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